Alinidine

Übersicht

Beschreibung

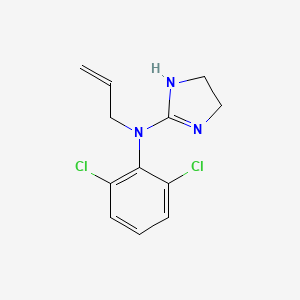

Alinidin ist eine chemische Verbindung, die für ihre Rolle als negativer Chronotrop bekannt ist, d. h. sie senkt die Herzfrequenz. Es wurde in den 1970er und 1980er Jahren entwickelt und ist für seine Fähigkeit bekannt, den Schrittmacherstrom durch Veränderung der maximalen Kanal-Leitfähigkeit und des Spannungsschwellenwerts zu hemmen . Die chemische Formel von Alinidin lautet C12H13Cl2N3, und es hat eine molare Masse von 270,16 g/mol .

Vorbereitungsmethoden

Die Synthese von Alinidin umfasst mehrere Schritte, beginnend mit der Herstellung der zentralen Imidazolin-Struktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Imidazolinrings: Dies beinhaltet die Reaktion eines geeigneten Diamins mit einem geeigneten Aldehyd oder Keton unter sauren Bedingungen, um den Imidazolinring zu bilden.

Substitutionsreaktionen: Der Imidazolinring wird dann Substitutionsreaktionen unterzogen, um die 2,6-Dichlorphenyl- und Prop-2-en-1-yl-Gruppen einzuführen.

Chemische Reaktionsanalyse

Alinidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Alinidin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können den Imidazolinring oder die Substituentengruppen verändern.

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Redox-Driven Reactions

Allicin acts as a reactive sulfur species (RSS), primarily oxidizing thiol groups (-SH) in biomolecules:

2.1. Thiol Oxidation Mechanism

-

Targets : Glutathione (GSH), cysteine residues in proteins.

-

Reaction :

-

Impact : Disrupts redox homeostasis, inhibits enzymes (e.g., alcohol dehydrogenase, hexokinase) .

2.2. Specific Protein Interactions

Antimicrobial Activity

Allicin’s reactivity underlies its broad-spectrum antimicrobial effects:

3.1. Bacterial Inhibition

-

Mechanism : Disruption of redox-sensitive pathways (e.g., DNA/RNA synthesis inhibition in Salmonella typhimurium at ≥0.3 mM) .

-

Key Findings :

3.2. Antifungal Action

-

Target : Ergosterol biosynthesis in fungal membranes.

-

Efficacy : Kills methicillin-resistant Staphylococcus aureus (MRSA) at 25–50 µg/mL .

Anticancer Mechanisms

Allicin induces apoptosis via redox-mediated pathways:

4.1. Reactive Oxygen Species (ROS) Generation

-

Pathway : Mitochondrial ROS accumulation → Cytochrome c release → Caspase activation .

-

Dose Dependency :

4.2. Enzyme Inhibition

| Enzyme | IC₅₀ (µM) | Cancer Type Tested | Reference |

|---|---|---|---|

| Thioredoxin reductase | 2.8 | Colorectal carcinoma | |

| Topoisomerase IIα | 15.4 | Leukemia |

Stability and Decomposition

Allicin degrades under heat, light, or alkaline conditions:

5.1. Thermal Decomposition

-

Products : Ajoenes, vinyldithiins, polysulfanes.

-

Half-Life :

6.2. Computational Modeling

Recent studies (e.g., MIT/University of Michigan) use frontier orbital energy matching to predict reaction outcomes in thiosulfinate systems .

Pharmacological Interactions

Wissenschaftliche Forschungsanwendungen

Electrophysiological Effects

Research indicates that alinidine reduces the rate of diastolic depolarization and prolongs action potential duration in sinoatrial node fibers. In studies involving rabbit hearts, this compound demonstrated a concentration-dependent decrease in heart rate and altered ion current dynamics, indicating its potential utility in managing certain cardiac conditions .

Cardiovascular Studies

This compound has been extensively studied for its cardiovascular effects, particularly its ability to manage conditions associated with tachycardia. Clinical trials have demonstrated that oral administration of this compound effectively reduces heart rate during both rest and exercise without significant adverse effects on blood pressure .

Comparative Studies

In comparative studies with other bradycardic agents, this compound exhibited similar efficacy to propranolol in reducing heart rate but with a different side effect profile. Notably, while propranolol can cause bronchoconstriction due to beta-blockade, this compound's mechanism does not involve this pathway, making it a potentially safer alternative for patients with respiratory issues .

Study 1: Effects on Healthy Subjects

A study involving healthy volunteers assessed the impact of varying doses of this compound (20 mg, 40 mg, and 80 mg) on heart rate and blood pressure. Results indicated significant reductions in heart rate at all doses, with the most pronounced effects observed at 80 mg. The study concluded that this compound could effectively manage exercise-induced tachycardia without compromising blood pressure stability .

Study 2: Electrophysiological Characterization

Another study focused on the electrophysiological characterization of this compound's effects on isolated rabbit sinoatrial nodes. The findings revealed that this compound decreased the chronotropic response to both adrenaline and acetylcholine, suggesting its potential role in mitigating reflex tachycardia during stress responses .

Data Summary Table

| Study | Objective | Findings |

|---|---|---|

| Clinical Trial (Healthy Subjects) | Assess heart rate reduction | Significant reduction in heart rate with 80 mg dose; no adverse blood pressure effects noted |

| Electrophysiological Study | Characterize ionic mechanisms | Decreased diastolic depolarization; reduced response to adrenergic stimulation |

| Comparative Study | Compare with propranolol | Similar efficacy in reducing heart rate; distinct side effect profiles |

Wirkmechanismus

Alinidine exerts its effects by inhibiting the pacemaker current in the heart. This is achieved by altering the maximal channel conductance and the voltage threshold required for channel activation . This compound also blocks calcium and potassium channels, which contributes to its overall effect on heart rate and repolarization . The molecular targets of this compound include the ion channels involved in the pacemaker current and the repolarization process.

Vergleich Mit ähnlichen Verbindungen

Alinidin ähnelt anderen negativen chronotropen Substanzen wie Clonidin und Tizanidin. Alinidin ist einzigartig in seiner spezifischen Hemmung des Schrittmacherstroms, ohne mit adrenergen Rezeptoren zu interagieren . Dies unterscheidet es von Clonidin, das ein Alpha-2-adrenerger Agonist ist, und Tizanidin, das hauptsächlich als Muskelrelaxans verwendet wird .

Ähnliche Verbindungen

Der einzigartige Wirkmechanismus von Alinidin und seine spezifischen Auswirkungen auf die Herzfrequenz machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.

Biologische Aktivität

Alinidine, also known by its developmental code ST567, is a pharmacological agent primarily recognized for its negative chronotropic effects, which means it decreases heart rate. This compound was developed during the 1970s and 1980s and functions by inhibiting pacemaker activity in cardiac tissues. Its mechanism of action involves blocking hyperpolarization-activated currents and altering ion channel conductance, particularly affecting calcium and potassium channels. Despite its promising effects on heart rate regulation, the development of this compound was ultimately halted due to insufficient specificity for its target and concerns regarding its clinical efficacy in certain populations.

This compound's primary mechanism involves:

- Inhibition of Pacemaker Current : this compound reduces the diastolic depolarization rate in sinoatrial (SA) node cells, which is crucial for heart rhythm regulation. It achieves this by blocking the hyperpolarization-activated current , leading to a decrease in spontaneous activity at higher concentrations (80 µM) while showing variable effects at lower concentrations (10 µM) .

- Ion Channel Modulation : It has been shown to block calcium and potassium channels, contributing to its bradycardic effects. This modulation results in prolonged repolarization following action potentials, which can influence cardiac rhythm stability .

| Mechanism | Description |

|---|---|

| Pacemaker Current Block | Inhibits current, reducing spontaneous activity in SA node cells |

| Calcium Channel Block | Reduces calcium influx, affecting contractility and heart rate |

| Potassium Channel Block | Prolongs repolarization phase, influencing overall cardiac rhythm |

Bradycardic Effects

This compound is classified as a bradycardic agent due to its ability to lower heart rate. In isolated rabbit SA node preparations, this compound significantly increased the intrinsic cycle length primarily through a decrease in the diastolic depolarization rate . Clinical studies have demonstrated that while it effectively induces bradycardia, it did not improve outcomes in patients with acute myocardial infarction when compared to placebo .

Antiarrhythmic Properties

Research has indicated that this compound may possess antiarrhythmic properties. A study utilizing perfused rat-heart models assessed the antiischemic and antiarrhythmic activities of this compound and several analogs, suggesting potential benefits in managing arrhythmias under specific conditions . However, further clinical validation is necessary to establish these effects.

Case Studies

- Clinical Trial on Myocardial Infarction : A randomized controlled trial evaluated the impact of this compound on patients experiencing acute myocardial infarction. The study concluded that despite its pharmacological activity, this compound did not significantly improve patient outcomes compared to standard care .

- Vascular Response Study : Another investigation focused on this compound's effects on vascular responses in isolated dog coronary arteries. The study found that this compound influenced the vasodilatory response to acetylcholine and carbachol, indicating potential implications for vascular health .

Eigenschaften

IUPAC Name |

N-(2,6-dichlorophenyl)-N-prop-2-enyl-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2N3/c1-2-8-17(12-15-6-7-16-12)11-9(13)4-3-5-10(11)14/h2-5H,1,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTYVEUAQHPPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022571 | |

| Record name | Alinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33178-86-8 | |

| Record name | Alinidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33178-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alinidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033178868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALINIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7IDJ8DS1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.